molecular formula C7H14ClNO3 B2954895 Methyl 2-amino-5-oxohexanoate hydrochloride CAS No. 2408962-24-1

Methyl 2-amino-5-oxohexanoate hydrochloride

Cat. No.: B2954895
CAS No.: 2408962-24-1
M. Wt: 195.64
InChI Key: GQTOPMDYQBGNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-oxohexanoate hydrochloride is an organic compound with the molecular formula C7H14ClNO3. It is a derivative of hexanoic acid and is characterized by the presence of an amino group, a keto group, and a methyl ester group. This compound is often used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-oxohexanoate hydrochloride typically involves the esterification of 2-amino-5-oxohexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-oxohexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of 2-amino-5-oxohexanoic acid.

    Reduction: Formation of 2-amino-5-hydroxyhexanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-5-oxohexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-oxohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various biochemical reactions. These interactions can influence enzyme activity, protein function, and cellular processes, making this compound valuable in research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-5-oxohexanoate hydrochloride
  • Methyl 2-amino-4-oxohexanoate hydrochloride
  • Methyl 2-amino-5-oxopentanoate hydrochloride

Uniqueness

Methyl 2-amino-5-oxohexanoate hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a keto group, and a methyl ester group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-5-oxohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-5(9)3-4-6(8)7(10)11-2;/h6H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTOPMDYQBGNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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